molecular formula C8H9NO2 B1591785 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol CAS No. 104535-37-7

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol

Cat. No. B1591785
Key on ui cas rn: 104535-37-7
M. Wt: 151.16 g/mol
InChI Key: OMQHSWHJETUHBX-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

To a solution of 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (6 g, 36.36 mmol) in THF (50 mL) BH3-THF (150 mL, 254.54 mmol) was slowly added at RT. The resulting reaction was stirred for 4 h at 60° C. before water (5 mL) was added. The solution was concentrated in vacuo and purified with column chromatography using 100% CH2Cl2→25%→50% 90:10:1 CH2Cl2:MeOH:NH4OH to yield the title compound. MS (ESI, pos. ion) m/z: 152 (M+1). Mass calc'd for C8H9NO2: 151.06.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=O)[CH2:8][O:7][C:6]=2[CH:12]=1.C1COCC1>O>[NH4+:10].[OH-:1].[O:7]1[CH2:8][CH2:9][NH:10][C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:12][C:6]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC=1C=CC2=C(OCC(N2)=O)C1
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified with column chromatography

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
O1C2=C(NCC1)C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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